Product packaging for gibberellin A44(1-)(Cat. No.:)

gibberellin A44(1-)

Cat. No.: B1263278
M. Wt: 345.4 g/mol
InChI Key: KSBJAONOPKRVRR-YTJHIPEWSA-M
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Description

Overview of Gibberellin Classification and Structural Diversity

The gibberellin family is characterized by its foundational ent-gibberellane ring structure. biologynotesonline.com To date, over 130 different gibberellins (B7789140) have been identified from plants, fungi, and bacteria, each assigned a number in the order of their discovery (e.g., GA1, GA2). agronomyjournals.commdpi.com

The primary classification of gibberellins is based on the number of carbon atoms in their skeleton:

C20-Gibberellins : These possess a full 20-carbon skeleton. biologynotesonline.com Generally, C20-GAs, such as Gibberellin A12 (GA12) and Gibberellin A53, function as precursors to the C19-GAs and are considered to be biologically inactive. biologynotesonline.commdpi.com Gibberellin A44 belongs to this group. nih.govchemicalbook.com

C19-Gibberellins : These have lost one carbon atom (C-20) during their biosynthesis and possess a characteristic five-membered lactone bridge. biologynotesonline.comagronomyjournals.com This group includes the most biologically active gibberellins, such as GA1, GA3, GA4, and GA7, which directly promote various growth responses. agronomyjournals.commdpi.com

The vast structural diversity within the gibberellin family arises from variations in oxidation, reduction, and hydroxylation at different positions on the gibberellane skeleton. These subtle chemical modifications have profound effects on the biological activity of the molecule. For instance, the presence of a 3β-hydroxyl group is a key feature for the bioactivity of C19-GAs. biologynotesonline.com Conversely, less hydroxylated gibberellins, including intermediates like GA44, are generally considered to be less active or inactive in promoting processes like seed germination. researchgate.net

Table 1: Chemical Properties of Gibberellin A44 This interactive table provides key chemical data for Gibberellin A44.

Property Value Source
Chemical Formula C20H26O5 cymitquimica.comnih.gov
Molecular Weight 346.4 g/mol nih.gov
CAS Number 36434-15-8 cymitquimica.comnih.gov
Classification C20-Gibberellin nih.govchemicalbook.com
Synonyms GA44, 13-Hydroxy GA15 cymitquimica.com
Physical Description Solid nih.gov

| Melting Point | 230 - 233 °C | nih.gov |

The Significance of Gibberellin Biosynthetic Intermediates in Plant Hormone Homeostasis

The concentration of bioactive gibberellins within plant tissues is meticulously regulated to ensure appropriate growth and development in response to both internal and external cues. This regulation, known as homeostasis, relies heavily on the control of the GA biosynthetic and catabolic pathways. Biosynthetic intermediates, such as Gibberellin A44, are central to this homeostatic control. oup.comnih.gov

The plant maintains appropriate levels of active GAs through feedback and feed-forward mechanisms. oup.com For example, high levels of bioactive GAs can suppress the expression of genes encoding key biosynthetic enzymes like GA 20-oxidase and GA 3-oxidase, thus reducing the production of more active GAs. oup.comoup.com Conversely, high GA levels can promote the expression of genes for catabolic enzymes, such as GA 2-oxidase, which deactivates GAs. oup.commdpi.com

Gibberellin A44 is a specific intermediate in this pathway. It serves as the substrate for the enzyme gibberellin-44 dioxygenase, which converts it into Gibberellin A19 (GA19). ontosight.aiwikipedia.org This enzymatic step is a critical control point. The flow of intermediates like GA44 through the pathway is tightly managed, ensuring that the plant can rapidly adjust its levels of bioactive GAs in response to developmental signals or environmental changes like light and temperature. oup.commdpi.comslu.se The presence of GA44 has been documented in various plant species, including the seeds of Golden Delicious apples, Pharbitis purpurea (Japanese morning glory), Camellia sinensis (tea plant), and Glycine max (soybean), highlighting its role across the plant kingdom. nih.govusp.brishs.org

Historical Context of Gibberellin Research and its Impact on Plant Science

The discovery of gibberellins traces back to Japanese scientists in the early 20th century studying a disease in rice plants known as "bakanae," or "foolish seedling" disease. biologynotesonline.comagronomyjournals.com This disease caused rice seedlings to grow excessively tall and spindly, leading to lodging and reduced grain yield. agronomyjournals.com

In 1926, scientist Eiichi Kurosawa determined that the symptoms were caused by a substance secreted by the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi), which was infecting the plants. biologynotesonline.com By the late 1930s, Teijiro Yabuta and Yusuke Sumiki successfully isolated and crystallized the active compounds, which they named "gibberellins." agronomyjournals.com

This pioneering research, initially conducted in Japan, gained international attention after World War II. agronomyjournals.com In the 1950s, researchers in the United States and the United Kingdom independently isolated and structurally characterized what is now known as gibberellic acid (GA3). biologynotesonline.com The subsequent discovery that gibberellin-like substances were naturally present in higher plants confirmed their status as endogenous plant hormones. agronomyjournals.com This realization opened up a new frontier in plant science, leading to a deeper understanding of the hormonal control of plant growth and development and paving the way for significant agricultural applications. wikipedia.orgcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25O5- B1263278 gibberellin A44(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25O5-

Molecular Weight

345.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10S,11R)-5-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate

InChI

InChI=1S/C20H26O5/c1-11-8-19-9-20(11,24)7-4-12(19)18-6-3-5-17(2,16(23)25-10-18)14(18)13(19)15(21)22/h12-14,24H,1,3-10H2,2H3,(H,21,22)/p-1/t12-,13+,14+,17+,18+,19-,20-/m0/s1

InChI Key

KSBJAONOPKRVRR-YTJHIPEWSA-M

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])COC2=O

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])COC2=O

Origin of Product

United States

Occurrence and Endogenous Distribution of Gibberellin A44 1 in Plant Systems

Identification and Detection in Diverse Plant Tissues

Scientific investigations have successfully identified and, in some cases, quantified gibberellin A44(1-) in several key areas of plant anatomy, highlighting its role in both vegetative and reproductive tissues.

Studies on the symbiosis between legumes and rhizobia have led to the identification of a range of gibberellins (B7789140) within root nodules. In the Lima bean (Phaseolus lunatus L.), gibberellin A44 has been identified as one of the endogenous gibberellins present in these specialized structures. Its presence, alongside other gibberellins such as A1, A3, A19, A20, and A29, was confirmed through sequential silica gel partition column chromatography, C18 reverse-phase high-performance liquid chromatography, and combined gas chromatography-mass spectrometry. This finding provided the first mass spectral-based evidence for the existence of gibberellins in leguminous root nodules.

In addition to its presence in root nodules, gibberellin A44 has also been identified in the stem tissues of the Lima bean. The identification of gibberellin A44 in the stems, along with gibberellins A1, A3, A19, and A20, suggests its involvement in the broader physiological processes of the plant beyond the immediate site of nitrogen fixation. The presence of these specific gibberellins indicates the predominance of the early 13-hydroxylation gibberellin biosynthetic pathway in both stem and nodule tissues of the Lima bean.

Immature seeds are known to be rich sources of gibberellins. Research on the seeds of Pharbitis purpurea has led to the isolation and characterization of glucosyl esters of gibberellin A44. This indicates that gibberellin A44 is present in a conjugated form in the immature seeds of this species. While extensive research has been conducted on the gibberellin content of the closely related species, Pharbitis nil (Japanese morning glory), identifying several other gibberellins, the presence of gibberellin A44 has not been explicitly reported in the available scientific literature for this particular species.

Quantitative analysis of gibberellins in the vegetative shoots of maize (Zea mays L.) has confirmed the presence of gibberellin A44. In these studies, gibberellin A44 was identified as part of the early 13-hydroxylation pathway. The levels of gibberellin A44, along with other gibberellins in this pathway, have been quantified, providing insights into the metabolic flux and regulation of gibberellin biosynthesis in this important crop species.

Context of Gibberellin A44(1-) in Broader Gibberellin Profiles across Plant Species

Gibberellin A44 is a C20-gibberellin, which is a precursor to other gibberellins in the biosynthetic pathway. Specifically, it is a member of the early 13-hydroxylation pathway, which is a major route for gibberellin biosynthesis in many higher plants. In this pathway, gibberellin A12 is converted to gibberellin A53, which is then metabolized to gibberellin A44. Subsequently, gibberellin A44 is converted to gibberellin A19 and then to gibberellin A20, which can be further converted to the biologically active gibberellin A1.

The presence and relative abundance of gibberellin A44 in a plant's gibberellin profile can provide valuable information about the activity of its biosynthetic pathways. For instance, the identification of gibberellin A44 alongside its precursors and downstream products in plants like the Lima bean and maize supports the operation of the early 13-hydroxylation pathway in these species. The relative concentrations of these gibberellins can also offer clues about the key regulatory points in the pathway.

Data Tables

Table 1: Documented Occurrence of Gibberellin A44(1-) in Various Plant Tissues

Plant SpeciesTissueMethod of Identification
Phaseolus lunatus (Lima bean)Root NodulesCombined Gas Chromatography-Mass Spectrometry
Phaseolus lunatus (Lima bean)Stem TissuesCombined Gas Chromatography-Mass Spectrometry
Pharbitis purpureaImmature SeedsCharacterization of Glucosyl Esters
Zea mays (Maize)Vegetative ShootsQuantitative Analysis

Table 2: Gibberellins Identified Alongside Gibberellin A44 in Lima Bean Tissues

GibberellinRoot NodulesStem Tissues
GA1
GA3
GA19
GA20
GA29
GA44

Biosynthesis of Gibberellin A44 1

Elucidation of the Gibberellin Biosynthetic Pathway in Higher Plants

The gibberellin biosynthetic pathway in higher plants is a multi-step process that can be broadly divided into three stages. The first stage occurs in proplastids and involves the synthesis of ent-kaurene (B36324) from geranylgeranyl diphosphate (B83284) (GGDP). nih.govportlandpress.com This is followed by the second stage, which takes place on the endoplasmic reticulum, where ent-kaurene is oxidized to form GA₁₂. nih.gov The final stage occurs in the cytosol, where GA₁₂ and its 13-hydroxylated derivative, GA₅₃, are converted into the various bioactive GAs and their intermediates. nih.govnih.gov

The pathway is characterized by a series of oxidation and hydroxylation reactions catalyzed by different classes of enzymes. slideshare.net The complexity of the pathway allows for the production of a wide array of gibberellin structures, with over 130 identified from plants, fungi, and bacteria. slideshare.netfrontiersin.org However, only a small subset of these, such as GA₁, GA₃, GA₄, and GA₇, are considered to be the primary bioactive forms in flowering plants. frontiersin.org

Gibberellin A44(1-) is an intermediate in the early 13-hydroxylation pathway of gibberellin biosynthesis. nih.gov This pathway is one of the major routes for the synthesis of bioactive GAs in many plant species, including rice. nih.govresearchgate.net The pathway begins with the 13-hydroxylation of GA₁₂ to form GA₅₃. nih.govnih.gov GA₅₃ then serves as the substrate for subsequent enzymatic conversions that ultimately lead to the production of the bioactive gibberellin, GA₁. nih.gov The metabolic sequence proceeds from GA₅₃ to GA₄₄, then to GA₁₉, and finally to GA₂₀, which is the direct precursor of GA₁. nih.gov

Precursor Molecules Leading to Gibberellin A44(1-)

The immediate precursor to Gibberellin A44(1-) in the biosynthetic pathway is Gibberellin A₅₃ (GA₅₃).

Gibberellin A44(1-) is synthesized directly from GA₅₃ through an oxidation reaction. uniprot.orguniprot.org This conversion is a key step in the early 13-hydroxylation pathway. nih.gov Studies in various plant systems, including rice, have metabolically demonstrated this conversion. nih.gov

Enzymatic Transformations Catalyzing Gibberellin A44(1-) Synthesis

The synthesis of Gibberellin A44(1-) from its precursor is catalyzed by a specific class of enzymes.

The conversion of GA₅₃ to Gibberellin A44(1-) is catalyzed by a GA 20-oxidase (GA20ox). pathbank.orguniprot.orguniprot.org These enzymes are 2-oxoglutarate-dependent dioxygenases (2-ODDs) that require Fe²⁺ and L-ascorbate as cofactors for their activity. pathbank.orguniprot.org In Arabidopsis thaliana, GA20 oxidase 1 (AtGA20ox1) and GA20 oxidase 2 (AtGA20ox2) have been shown to catalyze this reaction, although they are less effective with GA₅₃ as a substrate compared to GA₁₂. uniprot.orguniprot.org The reaction involves the oxidation of GA₅₃, producing Gibberellin A44, succinate, and carbon dioxide. uniprot.orgkegg.jp

Table 1: Key Compounds in the

Compound Name Role in Pathway
Gibberellin A₅₃ (GA₅₃) Precursor
Gibberellin A₄₄(1-) Product/Intermediate
Gibberellin A₁₉ (GA₁₉) Downstream Intermediate
Gibberellin A₂₀ (GA₂₀) Downstream Intermediate
Gibberellin A₁ (GA₁) Bioactive Product

Table 2: Enzymes and Cofactors in the Synthesis of Gibberellin A44(1-)

Enzyme Enzyme Class Cofactors Substrate Product
GA 20-oxidase (GA20ox) 2-oxoglutarate-dependent dioxygenase (2-ODD) Fe²⁺, L-ascorbate, 2-oxoglutarate Gibberellin A₅₃ Gibberellin A₄₄

Metabolism and Further Conversions of Gibberellin A44 1

Conversion to Downstream Gibberellin Intermediates

Gibberellin A44 (GA44) is an intermediate compound in the complex biosynthetic pathway of gibberellins (B7789140) in plants. It undergoes specific enzymatic transformations to produce other gibberellins that lie further downstream in the metabolic cascade.

A key metabolic fate of Gibberellin A44 is its conversion into Gibberellin A19 (GA19) researchgate.net. This transformation is a recognized step in the gibberellin biosynthesis pathway, particularly within the early-13-hydroxylation pathway prominent in species like spinach researchgate.net. GA19 itself is a precursor to other gibberellins, positioning the conversion of GA44 as a crucial step leading toward the production of biologically active forms researchgate.net.

The conversion of GA44 to GA19 is catalyzed by the enzyme Gibberellin-A44 oxidase, which is also known as Gibberellin-44 dioxygenase researchgate.netwikipedia.org. This enzyme belongs to the family of oxidoreductases, specifically the 2-oxoglutarate-dependent dioxygenases (2-ODDs), which require 2-oxoglutarate and molecular oxygen (O₂) as co-substrates to function wikipedia.org. The enzyme utilizes iron as a cofactor for its catalytic activity wikipedia.org. During the reaction, one atom of oxygen is incorporated into the GA44 substrate, transforming it into GA19, while the 2-oxoglutarate is decarboxylated to succinate and CO₂ wikipedia.org.

EnzymeSystematic NameSubstratesProductsCofactor
Gibberellin-A44 oxidase (Gibberellin-44 dioxygenase)(gibberellin-44),2-oxoglutarate:oxygen oxidoreductaseGibberellin A44, 2-oxoglutarate, O₂Gibberellin A19, Succinate, CO₂Iron

Linkage to Bioactive Gibberellin Production

The metabolic journey of gibberellins does not end with intermediates like GA19. These compounds serve as building blocks for the synthesis of gibberellins that have direct biological activity in regulating plant growth and development processes such as stem elongation, seed germination, and flowering nih.gov.

The production of GA19 from GA44 is a vital link in the chain of reactions that culminates in bioactive gibberellins, primarily GA1 and GA4 nih.govoup.com. Plant gibberellin synthesis follows two main parallel pathways after the formation of the precursor GA12: a non-13-hydroxylation pathway and a 13-hydroxylation pathway oup.com.

13-Hydroxylation Pathway (leading to GA1): In this pathway, GA44 is an intermediate. Following its conversion to GA19, subsequent enzymatic steps catalyzed by GA 20-oxidase and GA 3-oxidase lead to the formation of GA20 and finally to the bioactive GA1 researchgate.netnih.gov. GA1 is a major bioactive gibberellin in many plant species nih.govfrontiersin.org.

Non-13-Hydroxylation Pathway (leading to GA4): While GA44 is part of the 13-hydroxylated series, a parallel pathway exists that bypasses this hydroxylation. This pathway also utilizes GA 20-oxidases and GA 3-oxidases to convert intermediates into the potent bioactive gibberellin GA4 nih.govoup.com.

PathwayKey Precursor from GA44 metabolismSubsequent IntermediatesBioactive End Product
Early-13-HydroxylationGA19GA20GA1
Non-13-Hydroxylation (Parallel Pathway)N/A (Derived from GA12)GA9GA4

Compartmentalization of Gibberellin A44(1-) Metabolic Steps within Plant Cells

The biosynthesis of gibberellins is a highly organized process that occurs across multiple subcellular compartments within the plant cell nih.govbioone.orgmdpi.com. This spatial separation allows for intricate regulation of the pathway bioone.org.

Plastids: The initial steps, starting from geranylgeranyl diphosphate (B83284) (GGDP) and leading to the synthesis of ent-kaurene (B36324), take place in plastids bioone.orgmdpi.comoup.com.

Endoplasmic Reticulum (ER): The hydrocarbon ent-kaurene is then transported to the ER, where membrane-bound cytochrome P450 monooxygenases oxidize it to form GA12 nih.govbioone.orgoup.com.

Cytoplasm: The final stage of biosynthesis, which includes the conversion of GA12 and its hydroxylated form GA53 into all subsequent gibberellins (including GA44, GA19, and the bioactive forms GA1 and GA4), occurs in the cytoplasm nih.govbioone.orgmdpi.comoup.com. The enzymes responsible for these later steps, such as Gibberellin-A44 oxidase, GA 20-oxidase, and GA 3-oxidase, are soluble enzymes presumed to be located in the cytoplasm bioone.org.

Metabolic StageKey ReactionsSubcellular Location
Stage 1: Diterpene SynthesisGGDP → ent-kaurenePlastid
Stage 2: Early Oxidationent-kaurene → GA12Endoplasmic Reticulum
Stage 3: Late-Stage ConversionsGA12/GA53 → GA44 → GA19 → Bioactive GAs (GA1, GA4)Cytoplasm

Molecular and Genetic Regulation of Gibberellin A44 1 Metabolism

Gene Expression Profiles of Enzymes Involved in Gibberellin A44(1-) Biosynthesis and Catabolism

The biosynthesis and catabolism of gibberellins (B7789140) are catalyzed by several key enzyme families, with their corresponding genes exhibiting distinct expression patterns. The primary enzymes involved are terpene cyclases, cytochrome P450 monooxygenases (P450s), and 2-oxoglutarate-dependent dioxygenases (2-ODDs). wikipedia.orgnih.gov The final steps of GA biosynthesis, which determine the levels of bioactive GAs, are primarily catalyzed by GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). nih.gov Conversely, GA 2-oxidases (GA2ox) are key enzymes in the deactivation and catabolism of bioactive GAs. nih.govfrontiersin.org

In the context of GA44, which is part of the non-13-hydroxylation pathway, specific isoforms of these enzymes play crucial roles. While detailed expression data specifically for GA44 metabolism is often integrated within the broader GA pathway analysis, studies in various plant species like Arabidopsis and rice have elucidated the expression profiles of the gene families involved. For instance, in Arabidopsis, there are multiple genes encoding each of these enzymes (e.g., seven GA2ox genes), and they are regulated differently depending on developmental stage and tissue type. frontiersin.orgnih.gov

Research in cucumber has shown that high levels of GA precursors are found in the ovaries, correlating with the expression of GA 20-oxidase, while bioactive GA4 is abundant in sepals and petals due to GA 3-oxidase expression. researchgate.net This tissue-specific expression highlights the localized control of GA metabolism. researchgate.net In rice, while enzymes for the early steps of the GA biosynthetic pathway are often encoded by single genes, the later steps, including those catalyzed by GA20ox, GA3ox, and GA2ox, are encoded by gene families, allowing for more complex regulation. nih.gov

Table 1: Key Enzyme Families in Gibberellin Metabolism and Their General Gene Expression Characteristics

Enzyme FamilyFunction in GA MetabolismGeneral Gene Expression NotesKey References
GA 20-oxidases (GA20ox)Biosynthesis (late stage)Often encoded by multigene families with tissue-specific and developmentally regulated expression. Subject to feedback regulation. nih.govnih.gov
GA 3-oxidases (GA3ox)Biosynthesis (final step to bioactive GAs)Expression is highly regulated by developmental and environmental cues. Subject to feedback regulation. nih.govnih.gov
GA 2-oxidases (GA2ox)Catabolism/DeactivationEncoded by multigene families. Subject to feed-forward regulation by bioactive GAs. nih.govfrontiersin.org

Transcriptional Control Mechanisms Affecting Gibberellin Metabolic Genes

The expression of genes involved in gibberellin metabolism is under the control of a sophisticated network of transcription factors. This regulation ensures that GA levels are appropriate for the developmental stage and environmental conditions.

A primary mechanism of transcriptional control is feedback regulation, where the levels of bioactive GAs influence the expression of their own biosynthetic and catabolic genes. nih.gov High levels of bioactive GAs typically lead to the downregulation of GA20ox and GA3ox genes and the upregulation of GA2ox genes. nih.govnih.gov This homeostatic mechanism is mediated by DELLA proteins, which are key repressors of GA signaling. In the absence of GA, DELLA proteins accumulate and can interact with transcription factors to modulate gene expression. frontiersin.org

Several transcription factors have been identified as direct regulators of GA metabolic genes. For example, in Arabidopsis, the NAC transcription factor JUNGBRUNNEN1 (AtJUB1) directly represses the expression of GA3ox1. frontiersin.org Phytochrome (B1172217) Interacting Factors (PIFs) are another class of transcription factors that are repressed by DELLAs; when GAs are present and DELLAs are degraded, PIFs can promote elongation growth. wikipedia.org In rice, the transcription factor GAMYB is a major player in GA signaling, activating the expression of downstream genes. mdpi.com

Furthermore, the regulation of these genes is often tissue-specific, allowing for precise control of growth and development in different parts of the plant. nih.gov

Table 2: Examples of Transcriptional Regulators of Gibberellin Metabolic Genes

Transcription Factor/RegulatorMode of ActionTarget Gene/ProcessPlant SpeciesKey References
DELLA ProteinsRepress GA signaling; interact with other TFsIndirectly affects expression of GA metabolic genesGeneral frontiersin.org
JUNGBRUNNEN1 (JUB1)Directly repressesGA3ox1Arabidopsis frontiersin.org
Phytochrome Interacting Factors (PIFs)Promote elongation; repressed by DELLAsDownstream growth-related genesArabidopsis wikipedia.org
GAMYBActivates expressionDownstream genes in GA signalingRice mdpi.com

Interplay with Other Phytohormone Signaling Pathways Modulating Gibberellin Metabolism (e.g., Auxin, ABA)

The metabolism of gibberellins is not an isolated process but is intricately linked with other phytohormone signaling pathways, creating a complex regulatory network. The interactions between GAs and hormones like auxin and abscisic acid (ABA) are particularly significant.

Auxin: Auxin and GAs often act synergistically in regulating processes like stem elongation and root growth. mdpi.com A key aspect of this interaction is the influence of auxin on GA metabolism. Auxin has been shown to up-regulate the expression of several genes involved in GA metabolism, particularly certain AtGA20ox and AtGA2ox genes in Arabidopsis. nih.govresearchgate.net This regulation appears to be direct, mediated by the Aux/IAA and ARF protein families, which are central components of the auxin signaling pathway. nih.gov The rapid induction of these genes following auxin application suggests a direct transcriptional response. researchgate.net This auxin-mediated control of GA biosynthesis may be a universal mechanism in plants. wikipedia.org

Abscisic Acid (ABA): GA and ABA are well-known for their antagonistic relationship in many developmental processes, such as seed dormancy and germination. wikipedia.orgfrontiersin.org This antagonism extends to the regulation of their metabolic pathways. Generally, conditions that promote GA biosynthesis inhibit ABA biosynthesis, and vice versa. frontiersin.org For instance, transcription factors like LEAFY COTYLEDON2 (LEC2) and FUSCA3 (FUS3) in Arabidopsis are involved in decreasing GA levels while potentially affecting ABA metabolism during seed development. nih.gov This antagonistic regulation at the metabolic level allows plants to fine-tune their growth and stress responses. frontiersin.org

Influence of Environmental Cues on Gibberellin A44(1-) Metabolic Genes (e.g., light, temperature, carbon availability)

Environmental signals play a crucial role in modulating plant growth by influencing gibberellin metabolism. Light, temperature, and nutrient availability can all impact the expression of GA metabolic genes, thereby altering the levels of bioactive GAs. researchgate.net

Light: Light is a major environmental factor that regulates GA metabolism. For example, during de-etiolation (the process of greening when a seedling emerges into the light), the levels of bioactive GAs decrease. nih.gov This is achieved by the downregulation of GA biosynthesis genes like PsGA3ox1 and the upregulation of GA catabolism genes like PsGA2ox2 in pea. nih.gov Phytochrome and other photoreceptors mediate these light-induced changes in gene expression. nih.gov The expression of GA biosynthesis genes GA20ox and GA3ox is often enhanced by longer photoperiods and reduced under low light conditions, impacting processes like leaf expansion. mdpi.com

Temperature: Temperature also significantly affects GA metabolism. Low temperatures (stratification) can break seed dormancy by upregulating GA biosynthesis genes, such as AtGA3ox1 in Arabidopsis, leading to an increase in bioactive GAs. psu.edu Conversely, changes in temperature can alter the expression of various GA oxidase genes, contributing to temperature-dependent growth responses. dntb.gov.ua

Carbon Availability: Carbon status within the plant can influence GA-related developmental processes. While the direct mechanisms are still being elucidated, there is evidence for a link between carbon availability and the expression of GA metabolic genes, thereby integrating the plant's metabolic state with its growth regulation. mdpi.com In some cases, metabolites such as gibberellin A44 diacid have been found to be enriched under conditions of nitrogen starvation, suggesting a role in modulating growth under nutrient stress. researchgate.net

Table 3: Influence of Environmental Cues on Gibberellin Metabolic Gene Expression

Environmental CueGeneral Effect on GA MetabolismExamples of Affected GenesKey References
Light (e.g., de-etiolation, photoperiod)Downregulates biosynthesis, upregulates catabolism upon initial light exposure. Longer photoperiods can enhance biosynthesis.PsGA3ox1 (down), PsGA2ox2 (up), GA20ox (up in long days) nih.govmdpi.com
Temperature (e.g., cold stratification)Low temperatures can upregulate biosynthesis to break dormancy.AtGA3ox1 (up) psu.edu
Carbon/Nutrient AvailabilityCan influence GA levels to modulate growth in response to nutrient stress.Enrichment of GA44 diacid under N starvation suggests metabolic shifts. mdpi.comresearchgate.net

Physiological and Developmental Implications of Gibberellin A44 1 As an Intermediate

Indirect Contribution to Plant Growth and Development Processes

Stem elongation is one of the most well-documented effects of gibberellins (B7789140), achieved through the promotion of both cell division and cell elongation. omexcanada.comyoutube.comyoutube.com Bioactive GAs, derived from a lengthy biosynthetic pathway, are directly responsible for these cellular activities. researchgate.net

Gibberellin A44(1-) contributes indirectly to this process by being a necessary substrate for enzymes like GA20-oxidase, which catalyzes subsequent steps in the pathway. This enzyme converts GA44 into GA19, which is further metabolized to GA20 and ultimately to bioactive forms like GA1. Therefore, a steady and regulated flux through the GA44 intermediate stage is required to supply the necessary building blocks for the active hormones that directly stimulate the internodal growth and cell expansion underlying stem elongation. nih.gov

Table 1: Role of Gibberellin A44(1-) as a Precursor in Stem Elongation

Intermediate Downstream Bioactive GA Physiological Process Cellular Mechanism
Gibberellin A44(1-) GA1, GA4 Stem Elongation Promotion of cell division and elongation in apical meristems and internodes. youtube.com

The transition from seed dormancy to germination is tightly controlled by the balance between abscisic acid (ABA) and gibberellins. frontiersin.org Bioactive GAs are critical for breaking dormancy and promoting germination by triggering the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the seed's endosperm to nourish the growing embryo. omexcanada.comnih.govtaylorandfrancis.com

The de novo synthesis of bioactive GAs, particularly GA4, is often required just before the radicle (embryonic root) emerges. nih.gov Gibberellin A44(1-) plays an essential precursor role in this event. Its conversion to downstream products is a key part of the metabolic cascade that elevates the levels of active GAs necessary to overcome dormancy and initiate the germination process. brazilianjournals.com.brresearchgate.net The regulation of genes encoding the enzymes that metabolize GA44 and its successors is therefore a critical control point in determining whether a seed remains dormant or begins to grow. frontiersin.org

Gibberellins are deeply involved in the switch from vegetative growth to the reproductive phase, as well as in the proper development of floral organs. omexcanada.comyoutube.com Bioactive GAs promote flowering, particularly in long-day plants, and are essential for the development of stamens (male floral organs) and the maturation of pollen. researchgate.netnih.govnih.gov

As a metabolic intermediate, Gibberellin A44(1-) is integral to these processes. The production of the specific bioactive GAs that signal the transition to flowering and ensure floral fertility depends on the biosynthetic pathway in which GA44 is a component. brazilianjournals.com.br Regulated expression of GA biosynthetic genes in floral tissues ensures that active hormones are available to promote petal elongation, stamen filament growth, and successful pollen development, all of which rely on the foundational metabolic steps involving precursors like GA44. researchgate.netnih.gov

The final size and shape of leaves are determined by a combination of cell division and subsequent cell expansion, processes that are significantly influenced by gibberellins. omexcanada.comnih.gov Bioactive GAs promote leaf growth, leading to larger leaf surface areas which can enhance photosynthesis. youtube.com

Gibberellin A44(1-)'s influence is as a precursor for the bioactive GAs that directly stimulate these processes. The availability of GA44 for conversion into active forms allows for the cellular mechanisms of leaf expansion to proceed. nih.gov Studies have shown that modifying the levels of GA biosynthesis enzymes, which act on intermediates like GA44, can alter the final leaf area, underscoring the importance of the entire pathway in vegetative development. nih.gov

Involvement in Plant Responses to Abiotic Stress (as part of overall Gibberellin metabolism)

Plants adapt to unfavorable environmental conditions, such as abiotic stresses, by modulating their growth and development, a process that involves significant changes in hormone metabolism. nih.gov The gibberellin pathway is a key target of these regulatory changes. Generally, exposure to stresses like cold, high salinity, and osmotic stress leads to a reduction in the levels of bioactive GAs, which helps to restrict growth and conserve resources, thereby enhancing survival. frontiersin.orgbiologists.com

Under conditions of cold, salt, or osmotic stress, plants actively down-regulate GA biosynthesis and up-regulate GA deactivation. nih.govbiologists.com This is often achieved by reducing the transcription of genes encoding biosynthetic enzymes like GA20-oxidase and GA3-oxidase, and increasing the expression of genes for catabolic enzymes like GA2-oxidase. frontiersin.org

Table 2: Modulation of the GA Pathway at the GA44 Step in Response to Abiotic Stress

Stress Condition Effect on GA Pathway Role of GA44 Intermediate Physiological Outcome
Cold, Salt, Osmotic Stress Down-regulation of biosynthetic enzymes (e.g., GA20-oxidase) biologists.comfrontiersin.org Reduced conversion of GA44 to downstream GAs Decreased levels of bioactive GAs, leading to growth restriction and enhanced stress tolerance. frontiersin.orgnih.gov

Contribution to Stress Escape Responses (e.g., shading, submergence)

Gibberellin A44(1-) is a transient intermediate within the early 13-hydroxylation pathway of gibberellin (GA) biosynthesis, a critical metabolic sequence for producing bioactive GAs that regulate plant growth. mdpi.com While not biologically active itself, Gibberellin A44(1-) is an essential precursor whose metabolic flux is significantly modulated when plants engage in stress escape responses, such as elongation to escape shade or submergence. researchgate.netru.nl These responses are adaptive strategies to secure access to essential resources like light and atmospheric gases.

Detailed research on the flooding-tolerant species Rumex palustris provides quantitative evidence for the upregulation of this pathway during submergence. ru.nl Studies using gas chromatography-mass spectrometry have quantified the levels of various gibberellin intermediates in response to submergence, demonstrating a clear shift in the metabolic pool. While the direct concentration of the highly transient Gibberellin A44(1-) is not typically reported, the changing levels of its direct precursor, Gibberellin A53(1-), and its downstream products, Gibberellin A19(1-) and Gibberellin A20(1-), illustrate the increased metabolic activity.

In R. palustris, submergence for 48 hours leads to a decrease in the concentration of the precursor Gibberellin A53(1-) while simultaneously causing a significant accumulation of the downstream products Gibberellin A19(1-) and Gibberellin A20(1-). ru.nl This shift indicates a rapid conversion of upstream GAs into downstream forms, a process in which Gibberellin A44(1-) serves as a necessary intermediate. The increased flux through this step is a critical component of the signaling cascade that elevates the concentration of bioactive Gibberellin A1(1-), which drives the rapid petiole elongation that allows the plant to escape the water. researchgate.netru.nl

The following table summarizes the changes in the endogenous levels of key gibberellins in the biosynthetic pathway surrounding Gibberellin A44(1-) in Rumex palustris petioles after 48 hours of submergence.

Gibberellin IntermediatePosition in Pathway Relative to GA44(1-)Concentration in Control (ng/g dry weight)Concentration in Submerged (ng/g dry weight)Change upon Submergence
Gibberellin A53(1-)Precursor15.39.8Decrease
Gibberellin A44(1-)IntermediateNot Quantified (Transient)Not Quantified (Transient)Increased Flux
Gibberellin A19(1-)Successor14.849.6Increase
Gibberellin A20(1-)Successor1.712.8Increase
Data derived from research on Rumex palustris. The increased flux through Gibberellin A44(1-) is inferred from the decrease in its precursor and the accumulation of its successors. ru.nl

This evidence underscores the pivotal role of Gibberellin A44(1-) not as a signaling molecule itself, but as an indispensable link in a rapidly accelerated biosynthetic chain. Its efficient conversion is integral to the plant's ability to synthesize the active gibberellins required for the rapid elongation that constitutes a successful stress escape response.

Advanced Analytical Methodologies for Gibberellin A44 1 Research

Mass Spectrometry-Based Identification and Quantitative Analysis of Gibberellin A44(1-)

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Specific Detection and Quantification

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are powerful mass spectrometric techniques that enhance the specificity and sensitivity of analyte detection, making them well-suited for the analysis of trace-level phytohormones such as gibberellin A44(1-).

Selected Ion Monitoring (SIM)

In SIM mode, the mass spectrometer is set to detect only a few specific pre-selected ions rather than scanning the entire mass range. This approach significantly increases the dwell time on the ions of interest, which boosts the signal-to-noise ratio and improves detection limits. For the analysis of gibberellins (B7789140), Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, and SIM is a key technique for identifying and quantifying GAs in purified plant extracts. nih.gov

The identification of gibberellin A44 (GA44) using GC-MS with SIM (GC-MS-SIM) has been reported in various plant tissues, including tomato (Solanum lycopersicum) seeds. semanticscholar.orgresearchgate.netresearchgate.netsdiarticle4.com The process typically involves extraction from the plant material, purification, and derivatization to increase the volatility and thermal stability of the GAs for GC analysis. semanticscholar.org Common derivatization involves converting the carboxylic acid group to a methyl ester (Me) and hydroxyl groups to trimethylsilyl (B98337) (TMSi) ethers. semanticscholar.org The identification of GA44 is then confirmed by comparing the retention time and the mass spectrum of the derivatized analyte with that of an authentic standard. semanticscholar.org In the analysis of tomato seed extracts, GA44 was identified in the fraction eluted with 40% ethyl acetate (B1210297) in n-hexane from a silicic acid column. semanticscholar.org

The table below shows characteristic ions that can be monitored for the identification of GA44 as its methyl ester-trimethylsilyl ether derivative in GC-MS-SIM analysis.

Table 1: Potential Ions for GC-MS-SIM Analysis of Gibberellin A44 Methyl Ester-Trimethylsilyl Ether.
Ion TypeMass-to-Charge Ratio (m/z)Significance
Molecular Ion (M+)520Represents the intact derivatized molecule.
Fragment Ion432A characteristic fragment ion for certain gibberellins.
Fragment Ion344A characteristic fragment ion for certain gibberellins.

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) offers even greater selectivity and specificity than SIM and is typically performed using a triple quadrupole mass spectrometer, often coupled with liquid chromatography (LC-MS/MS). creative-proteomics.comchrom-china.comucl.ac.uk The technique involves two stages of mass filtering. In the first quadrupole, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of GA44) is selected. This ion is then fragmented in the second quadrupole (the collision cell), and in the third quadrupole, one or more specific product ions resulting from the fragmentation are selected and detected. ucl.ac.uk This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise and interferences from the complex sample matrix. researchgate.net

The UPLC-ESI-MS/MS method operating in MRM mode is considered a robust and accurate tool for the precise quantification of GAs. creative-proteomics.com While specific MRM transitions for GA44 are not widely published in comparative studies, the methodology is standard for gibberellin analysis. chrom-china.com Based on the known molecular weight of GA44 (346.42 g/mol ), a potential MRM experiment in negative ion mode would monitor the transition from the precursor ion [M-H]⁻ at m/z 347.18 to specific, stable product ions. epa.govmdpi.com The selection of optimal precursor-product ion pairs and collision energies is a critical step in method development to achieve the highest sensitivity and specificity. researchgate.net

Table 2: Hypothetical MRM Transitions for Gibberellin A44(1-) Analysis via LC-MS/MS.
Precursor Ion (m/z)Product Ion (m/z)Ion Mode
347.18329.17Negative
347.18301.18Negative

Note: The product ions are illustrative and based on potential fragmentation patterns (e.g., loss of H₂O, CO₂). Actual transitions must be determined empirically.

Application of Isotope Dilution Mass Spectrometry for Precise Quantification

For the most accurate and precise quantification of phytohormones, isotope dilution mass spectrometry is the gold standard. springernature.com This method corrects for the loss of analyte during sample extraction, purification, and derivatization, which is a major source of error in quantitative analysis.

The principle of isotope dilution involves adding a known amount of a stable, isotopically labeled internal standard (e.g., containing deuterium, ¹³C, or ¹⁵N) of the analyte to the sample at the very beginning of the extraction process. nih.gov This "heavy" standard is chemically identical to the endogenous "light" analyte and therefore behaves identically throughout the entire sample preparation and analysis procedure. nih.gov Any losses that occur will affect both the analyte and the internal standard to the same extent.

After extraction and purification, the sample is analyzed by GC-MS or LC-MS/MS. The mass spectrometer can distinguish between the endogenous analyte and the isotopically labeled standard based on their mass difference. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of added internal standard, the absolute quantity of the endogenous analyte in the original sample can be calculated with high accuracy. nih.govspringernature.com

This technique has been successfully applied to the quantification of numerous gibberellins. nih.gov For example, deuterated GAs have been used as internal standards for quantifying GA1 and GA19 in maize using GC-MS-SIM. nih.gov While specific studies detailing the use of an isotopically labeled GA44 standard are not prevalent, the methodology is directly applicable. The synthesis of a deuterated or ¹³C-labeled gibberellin A44 would enable its precise quantification in plant tissues, overcoming the challenges of analyte loss and matrix effects that can affect other quantification methods. plos.org

Model Systems and Genetic Approaches in Gibberellin A44 1 Research

Studies in Maize (Zea mays) Dwarf Mutants and Their Gibberellin Profiles

The study of dwarf mutants in maize (Zea mays) has been instrumental in elucidating the intricate pathways of gibberellin (GA) biosynthesis and signaling. These mutants, characterized by their reduced stature, often exhibit alterations in their endogenous gibberellin profiles, providing valuable insights into the function of specific GAs, including intermediates like gibberellin A44 (GA44).

Research on various maize dwarf mutants, such as dwarf-1 (d1), dwarf-3 (d3), and dwarf-5 (d5), has revealed blocks at different steps of the GA biosynthetic pathway. For instance, the d1 and d5 mutants have been used in studies to track the metabolism of applied GAs. While direct quantification of GA44 in these specific mutants is not extensively detailed in the available literature, the analysis of the levels of other GAs upstream and downstream in the pathway allows for inferences about the metabolic flux and potential accumulation or depletion of intermediates like GA44.

One study documented the presence of GA44 in developing maize kernels, indicating its role as an endogenous gibberellin in this species. The concentration of GA44, along with other GAs, was found to fluctuate during kernel development. This suggests that the regulation of GA44 levels is part of the normal developmental program in maize.

Furthermore, dominant GA-insensitive dwarf mutants, such as Dwarf8 (D8), have also been investigated. These mutants are impaired in their response to gibberellins (B7789140), leading to a dwarf phenotype despite the presence of GAs. Studies on the D8 mutant have shown an accumulation of native gibberellins, which could likely include GA44, as the feedback regulation of the biosynthesis pathway is disrupted.

The collective findings from studies on maize dwarf mutants underscore the importance of a regulated gibberellin biosynthetic pathway for normal plant growth and development. While specific data on GA44(1-) levels in every maize dwarf mutant is not comprehensively available, the existing research on gibberellin metabolism in these mutants provides a framework for understanding its position and potential regulatory significance within the broader context of the GA pathway in maize. The analysis of gibberellin profiles in these mutants continues to be a powerful tool in dissecting the complexities of plant hormone biology.

Investigation in Pharbitis nil and Pharbitis purpurea for Endogenous Gibberellin Characterization

The Japanese morning glory, Pharbitis nil, and its close relative Pharbitis purpurea, have served as valuable model systems for studying the role of gibberellins in various physiological processes, most notably flowering. Research in these species has led to the identification of several endogenous gibberellins, including gibberellin A44.

Studies involving the application of uniconazole, a potent inhibitor of GA biosynthesis, have been pivotal in demonstrating the requirement of endogenous GAs for flowering in P. nil. Treatment with uniconazole was found to decrease the levels of endogenous GAs and inhibit flowering, an effect that could be reversed by the application of exogenous gibberellins.

Crucially, these studies have identified a range of endogenous gibberellins in P. nil. Among these, GA44 was detected, confirming its status as a naturally occurring gibberellin in this species. The relative effectiveness of different exogenous GAs in restoring flowering in uniconazole-treated plants has provided insights into their biological activity. While the primary bioactive GAs are thought to be others in the pathway, the presence of GA44 suggests its role as a precursor in the biosynthesis of these active forms.

The characterization of the endogenous gibberellin profile in Pharbitis species has helped to construct a more complete picture of the GA metabolic pathway in these plants. The identification of GA44 and other intermediates is essential for understanding the regulatory steps that control the production of bioactive gibberellins, which in turn govern critical developmental processes like floral induction. Further research into the precise quantification and flux of GA44 and related compounds in different tissues and developmental stages of Pharbitis nil and Pharbitis purpurea will continue to enhance our understanding of gibberellin metabolism and its role in plant development.

Utilization of Arabidopsis thaliana for Molecular Genetic Dissection of Gibberellin Metabolism and Signaling Pathways

The gibberellin biosynthetic pathway in Arabidopsis is well-characterized, with many of the genes encoding the enzymes for each step having been identified and studied. This pathway involves a series of oxidation steps that convert the precursor geranylgeranyl diphosphate (B83284) into various gibberellin intermediates and finally to bioactive GAs. GA44 is an intermediate in this pathway.

Genetic dissection of this pathway has been largely achieved through the analysis of GA-deficient dwarf mutants, such as ga1, ga2, ga3, ga4, and ga5. Each of these mutants is impaired in a specific gene encoding a key enzyme in the pathway. For example, the study of these mutants has been instrumental in identifying the functions of enzymes like GA 20-oxidase and GA 3-oxidase, which are involved in the later steps of bioactive GA synthesis. While the direct measurement of GA44 accumulation in these mutants is not always the primary focus, their altered gibberellin profiles provide strong evidence for the metabolic blocks and the flow of intermediates through the pathway.

Furthermore, the signaling pathway that mediates the plant's response to gibberellins has also been extensively studied in Arabidopsis. This has led to the identification of key components such as the GID1 receptor and the DELLA proteins, which act as repressors of GA signaling. Understanding how the levels of bioactive GAs regulate this signaling cascade is crucial, and this, in turn, is dependent on the metabolic flux through the entire biosynthetic pathway, including the steps involving GA44.

The molecular genetic tools available in Arabidopsis, such as gene knockout and overexpression lines, have allowed researchers to manipulate the levels of specific enzymes in the GA pathway and observe the resulting changes in the gibberellin profile and plant phenotype. This approach provides a powerful means to infer the function of specific intermediates, even if they are transient and present at low concentrations.

Future Research Trajectories and Methodological Innovations in Gibberellin A44 1 Studies

Elucidating Fine-Scale Spatial and Temporal Regulation of Gibberellin A44(1-) Homeostasis

The precise control of gibberellin concentrations, or homeostasis, is critical for normal plant development. slu.seresearchgate.net This involves a delicate balance of biosynthesis, catabolism, and transport, which varies across different tissues and developmental stages. nih.govnih.gov Future research will increasingly focus on understanding the fine-scale spatial and temporal regulation of GA44(1-) homeostasis.

Key Research Areas:

Cellular and Subcellular Localization: Identifying the specific cell types and subcellular compartments where GA44(1-) is synthesized, transported, and accumulates is paramount. researchgate.netnih.gov Techniques like in situ hybridization and promoter-reporter gene studies have begun to map the expression of genes involved in the GA pathway. nih.gov Advanced imaging techniques, including the use of genetically encoded biosensors, will provide real-time visualization of GA44(1-) dynamics within living tissues. nih.gov

Developmental and Environmental Control: The levels of gibberellins (B7789140) are tightly regulated by both internal developmental cues and external environmental signals like light and temperature. wikipedia.orgresearchgate.net Research is needed to uncover the molecular mechanisms by which these signals influence the expression and activity of enzymes responsible for GA44(1-) synthesis and conversion. For instance, studies in Arabidopsis and tobacco have shown that phytochrome (B1172217) B (phyB) mediates light signals that control GA levels by regulating the expression of GA20-oxidase and GA3-oxidase genes. researchgate.net

Transport and Gradient Formation: The movement of gibberellins and their precursors between different cells and organs is essential for coordinating plant growth. researchgate.netnih.gov Recent studies have identified transporters from the NPF and SWEET protein families that are involved in gibberellin transport. biorxiv.org Future work will aim to characterize the specific transporters for GA44(1-) and its precursors, and to model how their activities contribute to the establishment of GA gradients that regulate processes like root elongation. biorxiv.org A multiscale mathematical model in Arabidopsis roots suggests that the GA4 gradient emerges from a combination of GA12 delivery via the phloem, localized biosynthesis, diffusion through plasmodesmata, and catabolism. biorxiv.org

Integration of Advanced Omics Approaches to Understand Gibberellin A44(1-)-related Networks

The advent of "omics" technologies, such as transcriptomics and metabolomics, provides a powerful toolkit for dissecting the complex networks that govern GA44(1-) metabolism and signaling. nih.govresearchgate.net By integrating these large-scale datasets, researchers can move beyond a linear view of the GA pathway to a more holistic understanding of its interactions with other cellular processes.

Key Omics Applications:

Transcriptomics: Analyzing the complete set of RNA transcripts in a cell or tissue under different conditions can reveal how the expression of genes involved in GA44(1-) metabolism is coordinated. oup.com For example, transcriptome analysis in rice gibberellin signaling mutants has shown that the expression of genes for gibberellin, cytokinin, ABA, and IAA metabolism are all affected. oup.com

Metabolomics: This approach allows for the comprehensive profiling of all metabolites, including GA44(1-) and its precursors and downstream products, in a biological sample. metwarebio.com Combining metabolomics with transcriptomics can link changes in gene expression to alterations in the metabolic landscape. mdpi.comnih.govnih.gov

Integrated Network Analysis: The true power of omics lies in the integration of multiple data types. nih.govresearchgate.net By combining transcriptomic and metabolomic data, researchers can construct detailed models of the regulatory networks controlling GA44(1-) homeostasis. oup.comnih.gov These models can help to identify key regulatory nodes and predict how the system will respond to genetic or environmental perturbations. nih.gov

Development of High-Throughput Analytical Platforms for Comprehensive Gibberellin A44(1-) Profiling in Diverse Biological Contexts

A major challenge in studying gibberellins is their extremely low concentrations in plant tissues. creative-proteomics.com Developing more sensitive and high-throughput analytical methods is crucial for advancing our understanding of GA44(1-).

Innovations in Analytical Platforms:

Mass Spectrometry (MS)-Based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for gibberellin analysis due to its high sensitivity and selectivity. creative-proteomics.comresearchgate.net Advances in MS technology, such as the use of ultra-performance liquid chromatography (UPLC) and chemical derivatization to improve ionization efficiency, have significantly enhanced detection limits. nih.gov

High-Throughput Screening: The development of automated sample preparation and analysis pipelines allows for the profiling of gibberellins in a large number of samples simultaneously. nih.gov This is essential for large-scale genetic screens and for studying the effects of diverse environmental conditions on GA metabolism.

Microscale Analysis: Novel methods are being developed to analyze gibberellins from very small amounts of tissue, even from a single leaf. acs.org This enables researchers to investigate the spatial distribution of GAs at a much finer scale.

Application of Synthetic Biology and Metabolic Engineering for Controlled Modulation of Gibberellin A44(1-) Levels for Research Purposes

Synthetic biology and metabolic engineering offer powerful tools to manipulate the gibberellin pathway with high precision. researchgate.net By controlling the levels of GA44(1-), researchers can investigate its specific physiological roles and test hypotheses generated from omics studies.

Strategies for Modulating GA44(1-) Levels:

Overexpression and Knockout of Genes: Transgenic approaches to overexpress or silence genes encoding enzymes in the GA pathway can be used to increase or decrease the production of GA44(1-). For example, overexpressing GA20-oxidase can lead to an increase in GA concentration. wikipedia.org

Heterologous Expression: Expressing gibberellin biosynthesis genes in microbial systems like E. coli or yeast allows for the production of specific GAs, including GA44, for use in bioassays and as analytical standards.

Engineered Regulatory Circuits: Synthetic biology approaches can be used to create novel regulatory circuits that allow for the inducible or tissue-specific modulation of GA44(1-) levels. This provides a finer degree of control than constitutive overexpression or knockout approaches.

Investigating the Evolutionary Conservation and Diversification of Gibberellin A44(1-) Biosynthesis across Life Kingdoms

Gibberellins are not unique to plants; they are also produced by some fungi and bacteria. nih.gov Studying the evolution of the gibberellin biosynthesis pathway across different kingdoms of life can provide insights into its fundamental functions and the evolutionary pressures that have shaped it. nih.govresearchgate.net

Evolutionary Perspectives:

Convergent Evolution: The gibberellin biosynthetic pathways in plants, fungi, and bacteria are thought to have evolved independently, a remarkable example of convergent evolution. nih.govresearchgate.net While the intermediates are often the same, the enzymes that catalyze the reactions are distinct. nih.gov

Pathway Diversification: While the early steps of GA biosynthesis are largely conserved in land plants, the later steps, including those involving GA44, have diversified, particularly in flowering plants. csic.esfrontiersin.orgfrontiersin.org Comparative studies across a wide range of plant species can reveal how these modifications have contributed to the evolution of diverse growth forms and developmental strategies.

Horizontal Gene Transfer: There is evidence for the lateral transfer of genes involved in hormone biosynthesis between eukaryotes and bacteria, which could have played a role in the evolution of plant-microbe interactions. researchgate.net

Q & A

Q. What molecular tools are available to study tissue-specific expression of gibberellin A44(1−) biosynthetic genes?

  • Methodological Answer : Use CRISPR/Cas9-generated promoter-GUS fusions or fluorescent reporters (e.g., YFP) for spatial localization. Combine with laser-capture microdissection and single-cell RNA-seq for high-resolution expression profiling. Validate via in situ hybridization .

Guidance for Data Reporting

  • Data Tables : Include retention times, mass transitions, and limit of detection (LOD) for analytical methods. For enzyme assays, report Km, Vmax, and cofactor requirements.
  • Contradiction Resolution : Explicitly state experimental conditions (e.g., pH, temperature) and genetic backgrounds in metadata. Use open-access repositories for raw data (e.g., MetaboLights) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.